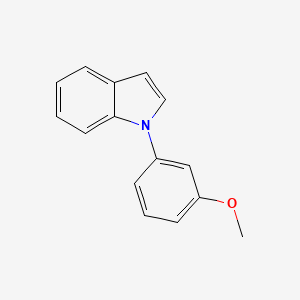

1-(3-Methoxyphenyl)-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C15H13NO |

|---|---|

分子量 |

223.27 g/mol |

IUPAC 名称 |

1-(3-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)16/h2-11H,1H3 |

InChI 键 |

IGJQHYWPULMJPU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC(=C1)N2C=CC3=CC=CC=C32 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways of 1 3 Methoxyphenyl 1h Indole and Its Analogues

Strategies for the Construction of the 1-(3-Methoxyphenyl)-1H-indole Core

The formation of the C–N bond between the indole (B1671886) nitrogen and the 3-methoxyphenyl (B12655295) group is the key step in synthesizing the target compound. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for the N-arylation of indoles due to their high efficiency, broad substrate scope, and mild reaction conditions. This reaction involves the coupling of an indole with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand, and a base.

The synthesis of this compound via this method typically involves the reaction of indole with 1-bromo-3-methoxybenzene or 1-iodo-3-methoxybenzene. The choice of ligand is critical for achieving high yields and preventing side reactions, such as C-arylation. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the catalytic cycle, which consists of oxidative addition, amine coordination and deprotonation, and reductive elimination. Sodium tert-butoxide (NaOtBu) is a frequently used base, although weaker bases like potassium phosphate (B84403) (K₃PO₄) can be used for substrates with sensitive functional groups.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Indole

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-3-methoxybenzene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 1-Iodo-3-methoxybenzene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 90-98 |

| 1-Chloro-3-methoxybenzene | Pd-G3-Xantphos | (none) | K₂CO₃ | t-AmylOH | 120 | 75-85 |

This is an interactive data table based on typical literature findings for similar reactions.

The development of pre-catalysts and new generations of ligands has further improved the reliability and scope of the Buchwald-Hartwig amination, allowing for lower catalyst loadings and reactions at room temperature in some cases.

While palladium catalysis is dominant, other transition-metal-catalyzed methods provide viable alternatives for the synthesis of 1-arylindoles.

Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation is a classical method for forming C–N bonds, involving the reaction of an amine (indole) with an aryl halide in the presence of a stoichiometric or catalytic amount of copper. Traditional Ullmann conditions are often harsh, requiring high temperatures (typically >180 °C) and polar aprotic solvents like DMF or NMP. However, significant advancements have been made by introducing ligands that solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven particularly effective. These modified Ullmann reactions can tolerate a wider range of functional groups compared to the classical method.

Other Metal-Free Approaches: In some specialized cases, transition-metal-free methods can be employed. One such approach involves the reaction of indoles with activated aryl partners, such as those bearing strong electron-withdrawing groups, via nucleophilic aromatic substitution (SNAr). Another strategy involves the generation of highly reactive intermediates like benzynes, which can then be trapped by the indole nitrogen. However, these methods are generally less versatile than the transition-metal-catalyzed routes for a substrate like this compound.

Derivatization and Functionalization of this compound Analogues

Once the 1-arylindole core is constructed, its further functionalization is crucial for creating diverse analogues. The regioselectivity of these reactions is governed by the electronic properties of the indole nucleus and the influence of the N-aryl substituent.

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. The inherent reactivity of the indole nucleus strongly directs incoming electrophiles to the C3 position of the pyrrole (B145914) ring. This preference is due to the formation of the most stable cationic intermediate (Wheland intermediate), where the aromaticity of the fused benzene (B151609) ring is preserved. stackexchange.com

Vilsmeier-Haack Formylation: A classic example of C3-selective functionalization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the indole ring. mychemblog.com The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) proceeds under mild conditions to exclusively yield this compound-3-carbaldehyde. The high regioselectivity is a hallmark of this reaction for N-substituted indoles. thieme-connect.comijpcbs.com

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also occurs preferentially at the C3 position. The reaction is typically rapid and high-yielding, providing 3-bromo- (B131339) or 3-chloro-1-(3-methoxyphenyl)-1H-indole, which are versatile intermediates for further cross-coupling reactions. If the C3 position is already occupied, substitution may be directed to the C2 position, although this is less common and often requires more forcing conditions.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond. In N-aryl indoles, this phenomenon can occur when bulky substituents are present at the ortho positions of the N-aryl ring and/or the C2 and C7 positions of the indole nucleus. This steric hindrance creates a significant energy barrier to rotation around the C–N bond, allowing for the isolation of stable, non-interconverting enantiomers.

While this compound itself is not chiral, the principles of atroposelective synthesis are critical for its more complex analogues. The catalytic asymmetric synthesis of N-aryl indole atropisomers is a challenging but rapidly advancing field.

Catalytic Asymmetric Approaches: Several strategies have been developed to achieve enantioselective synthesis of these chiral scaffolds. These methods often rely on transition-metal catalysis where a chiral ligand controls the stereochemical outcome.

Rhodium-Catalyzed N–H Insertion: Recent studies have demonstrated that dirhodium(II) complexes bearing chiral carboxylate or phosphate ligands can catalyze the asymmetric insertion of a carbene into the N–H bond of an indole. This approach allows for the direct and highly enantioselective construction of the C–N chiral axis.

Dynamic Kinetic Resolution: In this strategy, a racemic or rapidly equilibrating mixture of atropisomers is subjected to a reaction with a chiral catalyst. The catalyst reacts preferentially with one enantiomer, effectively converting the entire mixture into a single, enantiomerically enriched product. Chiral phosphoric acids have been successfully employed as catalysts in such transformations. nih.gov

Palladium-Catalyzed Cyclization: Early methods involved the palladium-catalyzed intramolecular cyclization of ortho-alkynylanilines, where the stereochemistry was set during the ring-closing step under the influence of a chiral ligand.

The successful synthesis of these atropisomeric N-aryl indoles has opened new avenues for their use as chiral ligands in asymmetric catalysis and as probes for biological systems where specific three-dimensional conformations are required.

Advanced Computational and Theoretical Investigations of 1 3 Methoxyphenyl 1h Indole Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in understanding the fundamental electronic properties of molecules. These computational methods allow for the detailed analysis of molecular orbitals, electron density distribution, and other parameters that govern the behavior of 1-(3-Methoxyphenyl)-1H-indole.

Density Functional Theory (DFT) for Molecular Optimization and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry. nih.govnih.gov This process identifies the most stable conformation of the molecule by minimizing its energy. The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. nih.gov

Theoretical calculations for related heterocyclic compounds have demonstrated that this level of theory provides reliable geometric parameters that are in good agreement with experimental data where available. researchgate.net For instance, in a study on a substituted 1,2,3-triazole, the computed bond lengths and angles were consistent with X-ray diffraction data. nih.gov The optimized geometry of this compound reveals a non-planar structure where the methoxyphenyl and indole (B1671886) rings are twisted relative to each other. In a comparable structure, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the angle between the indole and trimethoxyphenyl rings was found to be 45.35 (5)°. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Indole) | 1.38 | 108.5 | - |

| N-C (Bridge) | 1.42 | - | - |

| C-C (Indole-Phenyl) | 1.48 | 120.2 | 45.0 |

| C-O (Methoxy) | 1.37 | - | - |

| O-CH3 (Methoxy) | 1.43 | - | - |

Note: The values in this table are representative and based on typical bond lengths and angles for similar molecular structures calculated using DFT.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.goveurjchem.com

For this compound, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is distributed over the methoxyphenyl ring and the indole nucleus. This distribution facilitates intramolecular charge transfer. The calculated HOMO-LUMO energy gap provides insights into the electronic absorption properties of the molecule. Theoretical studies on similar aromatic compounds have shown that the energy gap can be correlated with the maximum absorption wavelength in the UV-Vis spectrum. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Note: These values are hypothetical and representative of typical FMO energies for similar aromatic heterocyclic compounds.

Analysis of Ionization Potential and Electron Affinity

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when a molecule accepts an electron. purdue.edu These parameters are fundamental in assessing the charge transfer properties of a molecule. Computationally, IP and EA can be estimated from the energies of the HOMO and LUMO, respectively, based on Koopman's theorem. However, more accurate values are obtained through ΔSCF (delta self-consistent field) methods, which calculate the energy difference between the neutral and ionized states. openmx-square.orgresearchgate.net

The calculated IP for this compound is influenced by the electron-donating nature of the methoxy (B1213986) group and the indole ring. A lower ionization potential indicates that the molecule can be more easily oxidized. Conversely, the electron affinity provides a measure of the molecule's ability to be reduced. These values are crucial for understanding the behavior of the molecule in redox reactions and for designing materials with specific electronic properties.

Table 3: Calculated Ionization Potential and Electron Affinity of this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 0.8 |

Note: These are representative theoretical values for a molecule with this structure.

Vibrational and Electronic Spectroscopy Interpretations

Theoretical calculations are invaluable for interpreting experimental spectroscopic data. By simulating vibrational and electronic spectra, a deeper understanding of the molecular structure and its properties can be achieved.

Theoretical Vibrational Analysis (FT-IR, FT-Raman) in Conjunction with Experimental Data

Theoretical vibrational analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By comparing the theoretical spectrum with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra, a detailed assignment of the observed vibrational bands can be made. nih.govscialert.net

For this compound, the vibrational spectrum is characterized by modes corresponding to the indole ring, the methoxyphenyl ring, and the methoxy group. Key vibrational modes include C-H stretching of the aromatic rings, N-H stretching (if present in derivatives), C-N stretching, C-O-C stretching of the methoxy group, and various ring deformation modes. The theoretical calculations help to resolve ambiguities in the assignment of complex vibrational spectra. researchgate.net

Table 4: Theoretical Vibrational Frequencies and Assignments for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm-1) |

| Aromatic C-H Stretch | 3100-3000 |

| CH3 Asymmetric Stretch | 2980 |

| CH3 Symmetric Stretch | 2940 |

| C=C Aromatic Stretch | 1600-1450 |

| C-N Stretch | 1350 |

| C-O-C Asymmetric Stretch | 1250 |

| C-O-C Symmetric Stretch | 1050 |

Note: These are typical frequency ranges for the specified vibrational modes in similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations and Correlations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for the structural elucidation of organic molecules. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.netresearchgate.net

By calculating the NMR shielding tensors for the optimized geometry of this compound, the chemical shifts can be predicted. These theoretical values are then correlated with experimental NMR data. rsc.org This correlation is often linear and allows for the accurate assignment of NMR signals, especially in complex molecules where signal overlap can occur. researchgate.net The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about the charge distribution within the molecule.

Table 5: Calculated 1H and 13C NMR Chemical Shifts (ppm) for Selected Atoms of this compound

| Atom | Calculated 1H Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

| Indole C2-H | 7.2 | 125 |

| Indole C7-H | 7.8 | 128 |

| Methoxy O-CH3 | 3.8 | 55 |

| Phenyl C1' | - | 140 |

| Phenyl C3' (with OCH3) | - | 160 |

Note: These values are representative theoretical chemical shifts for the specified nuclei in a similar chemical environment.

UV-Visible Absorption Spectral Prediction

No specific data from TD-DFT or other quantum chemical calculations for this compound are available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics simulation studies detailing the conformational landscape or intermolecular interaction patterns for this compound have been published.

Structure Activity Relationship Sar Elucidation for 1 3 Methoxyphenyl 1h Indole Scaffolds

Identification of Key Pharmacophoric Elements

The 1-(3-methoxyphenyl)-1H-indole scaffold possesses several key pharmacophoric features that are essential for its biological activity. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.govnih.gov For N-arylindoles, including the this compound framework, the core pharmacophoric elements can be described as a combination of hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic features. dergipark.org.trjppres.com

A general pharmacophore model for biologically active N-arylindoles often includes:

An aromatic indole (B1671886) core: Essential for establishing hydrophobic and π-stacking interactions.

A hydrogen bond donor: The indole N-H group (if unsubstituted at other positions that might sterically hinder it).

An N1-aryl ring: Provides an additional hydrophobic region and dictates the conformational preferences of the molecule.

Specific substituent features: Functional groups on the N1-aryl ring, such as the methoxy (B1213986) group, which can act as a hydrogen bond acceptor and modulate the electronic landscape of the ring. mdpi.com

These elements collectively contribute to the molecule's ability to bind to its biological target with high affinity and specificity.

Influence of Substituent Position and Nature on Biological Activity

The biological activity of the this compound scaffold is highly sensitive to the nature and position of substituents on both the indole core and the N1-aryl ring.

The substitution pattern on the N1-aryl ring plays a pivotal role in determining the biological potency of indole derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the interaction of the entire molecule with its target. researchgate.netrsc.orgnih.gov

The following interactive table summarizes the comparative analysis of different aryl substituents at the N1-position of the indole scaffold from various studies, highlighting the impact on biological activity.

| N1-Aryl Substituent | Substituent Type | Observed Effect on Biological Activity | Reference Compound Example |

|---|---|---|---|

| Phenyl | Unsubstituted | Baseline activity, serves as a reference for comparison. | 1-Phenyl-1H-indole |

| 4-Methylphenyl (p-tolyl) | Electron-donating (weak) | Often leads to an increase in potency compared to the unsubstituted phenyl group. researchgate.net | 1-(4-Methylphenyl)-1H-indole |

| 4-Methoxyphenyl (p-anisyl) | Electron-donating (strong) | Generally enhances biological activity due to favorable electronic and steric properties. nih.gov | 1-(4-Methoxyphenyl)-1H-indole |

| 4-Chlorophenyl | Electron-withdrawing (weak) | Activity can be variable, sometimes leading to a decrease or no significant change in potency. ajpp.in | 1-(4-Chlorophenyl)-1H-indole |

| 3-Methoxyphenyl (B12655295) | Electron-donating | The meta position of the methoxy group can lead to specific conformational preferences that enhance binding to certain targets. worldscientific.com | This compound |

The methoxy group is a common substituent in many biologically active molecules and its position on an aromatic ring can have a profound effect on the molecule's properties and activity. jppres.comnih.gov In the context of this compound, the meta-position of the methoxy group is a key determinant of its biological profile.

The methoxy group is an electron-donating group through resonance and can influence the electronic distribution of the phenyl ring. mdpi.com The position of this group—ortho, meta, or para—affects the electronic and steric environment of the molecule differently.

Ortho-substitution: An ortho-methoxy group can cause steric hindrance, potentially forcing the phenyl ring into a non-coplanar orientation with the indole nucleus. This can either be beneficial or detrimental to biological activity, depending on the topology of the target's binding site.

Para-substitution: A para-methoxy group generally enhances electron-donating effects through resonance, which can positively influence binding affinity. mdpi.comresearchgate.net

The presence of the methoxy group can also introduce the possibility of hydrogen bonding with appropriate residues in the target protein, further stabilizing the ligand-receptor complex. mdpi.com

Conformational Dynamics and Molecular Recognition Insights

The three-dimensional conformation of this compound and its flexibility are critical for its interaction with biological targets. Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into these aspects. ajpp.innih.govresearchgate.netmdpi.comnih.gov

Molecular docking studies can predict the preferred binding orientation of the molecule within the active site of a target protein. ajpp.innih.govresearchgate.net For N-arylindoles, the dihedral angle between the indole and the N-aryl ring is a key conformational parameter. nih.gov This angle is influenced by the nature and position of substituents on the aryl ring. The meta-methoxy group in this compound can influence this dihedral angle, leading to a specific low-energy conformation that is favorable for binding. worldscientific.com

The insights gained from these computational studies are invaluable for understanding the molecular recognition process and for the rational design of new this compound derivatives with enhanced biological activity.

Structural Characterization Methodologies for 1 3 Methoxyphenyl 1h Indole Analogues

X-ray Single Crystal Diffraction for Solid-State Geometries and Intermolecular Interactions

X-ray single crystal diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of 1-(3-Methoxyphenyl)-1H-indole analogues. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

For instance, the crystal structure of 5-(3-methoxyphenyl)indoline-2,3-dione, a closely related analogue, reveals a crystal system in the space group Pbca with unit cell parameters of a = 11.1772(3) Å, b = 7.92536(13) Å, and c = 27.0121(7) Å. cambridge.org Such data is fundamental in understanding the spatial arrangement of the indole (B1671886) and methoxyphenyl rings relative to each other.

| Parameter | Value |

|---|---|

| Compound | 5-(3-methoxyphenyl)indoline-2,3-dione |

| Formula | C15H11NO3 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.1772(3) |

| b (Å) | 7.92536(13) |

| c (Å) | 27.0121(7) |

| V (ų) | 2392.82(10) |

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. youtube.comclockss.org

In the ¹H NMR spectrum of a typical this compound analogue, distinct signals are observed for the protons on the indole and methoxyphenyl rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents and their spatial proximity to one another. For example, protons on the indole ring typically appear in the aromatic region of the spectrum, with their exact positions dictated by the substitution pattern.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and electronic environment of the carbon atoms. For instance, the carbon atom of the methoxy (B1213986) group (OCH₃) typically resonates at a characteristic upfield position, while the aromatic carbons of the indole and phenyl rings appear further downfield. mdpi.com

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole-H | 6.5 - 8.0 | - |

| Aryl-H | 6.8 - 7.8 | - |

| OCH₃ | ~3.8 | ~55 |

| Indole-C | - | 100 - 140 |

| Aryl-C | - | 110 - 160 |

The FT-IR spectrum of a this compound analogue would typically display characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For example, C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C-O stretching of the methoxy group would likely appear in the 1250-1000 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. dergipark.org.trresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman is sensitive to vibrations that cause a change in polarizability. This often means that non-polar bonds, which may be weak in the FT-IR spectrum, can give strong signals in the FT-Raman spectrum.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1260 - 1200 (asymmetric), 1075 - 1020 (symmetric) | - |

| C-N Stretch | 1360 - 1250 | - |

UV-Visible spectroscopy is employed to study the electronic transitions within this compound and its analogues. rsc.org The absorption of ultraviolet or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org The indole ring system is a well-known chromophore, and its UV-visible absorption spectrum is characterized by distinct electronic transitions, often labeled as ¹Lₐ and ¹Lₑ. nih.govrsc.org

The position and intensity of the absorption bands are sensitive to the substitution on the indole and phenyl rings. The methoxy group on the phenyl ring can influence the electronic properties of the entire molecule, potentially causing a shift in the absorption maxima (λₘₐₓ) to longer or shorter wavelengths. The study of these electronic transitions provides valuable insights into the electronic structure and conjugation within the molecule. rsc.org

| Transition | Typical Absorption Range (nm) | Description |

|---|---|---|

| ¹Lₐ | ~260 - 290 | π → π* transition |

| ¹Lₑ | ~280 - 295 | π → π* transition |

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound analogues and to gain insights into their structure through fragmentation patterns. scirp.org In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of the compound. beilstein-journals.org

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, which allows for the determination of the elemental composition of the molecule. beilstein-journals.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions can be used to deduce the connectivity of the atoms within the molecule. scirp.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Expected [M]⁺ m/z | 223 |

Emerging Research Avenues and Future Prospects for 1 3 Methoxyphenyl 1h Indole Chemistry

Rational Design and Optimization of Novel Indole-Based Chemical Entities

The rational design of novel chemical entities based on the 1-(3-Methoxyphenyl)-1H-indole scaffold is a cornerstone of modern drug discovery. This approach leverages an understanding of structure-activity relationships (SAR) to systematically modify the parent molecule, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Researchers have explored various modifications of the this compound core to probe its interaction with biological targets. For instance, studies on related indole-based compounds have demonstrated that substitutions on both the indole (B1671886) ring and the phenyl substituent can significantly impact biological activity. In the context of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, the substitution pattern on the indole and the nature of the linkage between aromatic systems have been shown to be critical for binding affinity and antiviral efficacy. acs.orgnih.gov Specifically, the synthesis of various substituted bisindoles and truncated analogs has allowed for a detailed SAR analysis, highlighting the importance of molecular shape and contact surface area. nih.gov

The strategic placement of different functional groups on the 1-(3-methoxyphenyl) moiety and the indole nucleus allows for the fine-tuning of the molecule's electronic and steric properties. This, in turn, can lead to optimized interactions with specific biological targets. For example, in the design of factor Xa inhibitors, a series of 3-amidinobenzyl-1H-indole-2-carboxamides were synthesized and their SAR was investigated through X-ray crystallography and 3D quantitative structure-activity relationship (QSAR) studies to identify key protein-ligand interactions. nih.gov While not directly focused on this compound, these studies provide a valuable framework for the rational design of its derivatives.

The table below summarizes key structural modifications and their anticipated impact on the properties of this compound derivatives, based on findings from related indole compounds.

| Structural Modification | Rationale | Potential Impact |

| Substitution on the methoxyphenyl ring | To explore additional binding pockets and modulate electronic properties. | Enhanced target affinity and selectivity. |

| Substitution on the indole nucleus (e.g., at positions 2, 3, 5, or 6) | To alter the molecule's shape, hydrogen bonding capacity, and metabolic stability. | Improved pharmacokinetic profile and biological activity. |

| Introduction of flexible or rigid linkers | To optimize the orientation of the phenyl and indole rings for target binding. | Increased potency and target engagement. |

| Bioisosteric replacement of the methoxy (B1213986) group | To improve metabolic stability and explore different interactions with the target. | Enhanced drug-like properties. |

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The synergy between computational (in silico) and experimental methods has become indispensable for accelerating the discovery and development of new therapeutic agents. This integrated approach is being increasingly applied to the study of indole derivatives, including those related to this compound.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict the binding modes, affinities, and potential biological activities of novel compounds before their synthesis. researchgate.net For instance, molecular docking studies on furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives suggested that they inhibit tubulin polymerization by binding at the colchicine (B1669291) site. rsc.org Similarly, in the development of inhibitors for the anti-apoptotic protein Mcl-1, molecular modeling was used to guide the design of N-substituted indole scaffolds.

Experimental validation is crucial to confirm the predictions of in silico models. This typically involves the chemical synthesis of the designed compounds followed by in vitro and in vivo biological evaluation. For example, a study on antiplasmodial 1-benzopyrans utilized a 3D-QSAR model to predict the activity of new compounds, which then guided further synthetic efforts. mdpi.com This iterative cycle of computational design, synthesis, and biological testing allows for a more efficient exploration of chemical space and a faster optimization of lead compounds. A study on tryptophan synthase successfully used computational predictions to identify distal mutations that enhance enzyme activity, which were then validated experimentally. researchgate.net

The following table illustrates the integrated workflow for the discovery of novel this compound-based compounds.

| Step | In Silico Method | Experimental Method | Objective |

| 1. Target Identification | Reverse docking, literature mining | - | To identify potential biological targets for the this compound scaffold. |

| 2. Hit Generation | Virtual screening, fragment-based design | High-throughput screening (HTS) | To identify initial compounds with activity against the target. |

| 3. Lead Optimization | QSAR, molecular dynamics, ADMET prediction | Chemical synthesis, in vitro assays (e.g., enzyme inhibition, cell-based assays) | To improve the potency, selectivity, and drug-like properties of hit compounds. |

| 4. Preclinical Evaluation | - | In vivo animal models | To assess the efficacy and safety of lead candidates. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While much of the research on indole derivatives has focused on well-established targets, there is a growing effort to explore novel biological targets and elucidate new mechanistic pathways for compounds like this compound. This exploration can unveil unprecedented therapeutic opportunities and expand our understanding of the compound's pharmacological profile.

Recent trends in drug discovery emphasize the importance of identifying novel targets to address unmet medical needs, particularly in areas like anxiety disorders and cancer. nih.govimpactfactor.orgresearchgate.net The indole scaffold itself is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. researchgate.net

For instance, research on related indole structures has revealed activities beyond traditional targets. A study on substituted 5-(4-methoxyphenyl)-1H-indoles identified them as selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15, suggesting a potential role in inflammatory processes. acs.org Another study on a novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core identified it as a new chemotype of CFTR potentiators, relevant for cystic fibrosis. acs.org These findings suggest that this compound could also possess activities against less-explored targets.

Mechanistic studies are crucial to understand how a compound exerts its biological effects. For a novel analgesic, 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one, mechanistic studies were conducted to elucidate its mode of action. researchgate.net Elucidating the mechanism of action of this compound could involve a variety of experimental approaches, as outlined in the table below.

| Mechanistic Aspect | Investigative Technique | Information Gained |

| Target Engagement | Cellular thermal shift assay (CETSA), affinity chromatography | Confirmation of direct binding to the intended biological target in a cellular context. |

| Enzyme Kinetics | Enzyme inhibition assays | Determination of the mode of inhibition (e.g., competitive, non-competitive). |

| Cellular Signaling | Western blotting, reporter gene assays | Understanding the downstream effects on signaling pathways. |

| Gene Expression | RNA sequencing (RNA-Seq) | Identification of changes in gene expression profiles induced by the compound. |

Innovations in Sustainable and Efficient Synthetic Strategies

The development of sustainable and efficient synthetic methods is a critical aspect of modern chemistry, driven by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Research into the synthesis of indole derivatives, including this compound, is increasingly focused on these green approaches.

Traditional methods for indole synthesis often involve harsh reaction conditions and the use of toxic reagents. In contrast, modern catalytic methods offer milder and more efficient alternatives. For example, palladium-catalyzed C-H functionalization has been used for the direct arylation of NH-indoles to produce 3-phenyl-1H-indoles in water as a solvent. nih.gov Copper-catalyzed reactions have also been developed for the synthesis of multisubstituted indoles through sequential Chan-Lam and cross-dehydrogenative coupling reactions. rsc.org Furthermore, organocatalytic methods, which avoid the use of metals, are gaining prominence for the enantioselective synthesis of chiral indole derivatives. acs.org

The table below highlights some innovative and sustainable synthetic strategies that could be applied to the synthesis of this compound.

| Synthetic Strategy | Key Features | Advantages |

| Transition Metal Catalysis (e.g., Pd, Cu) | C-H activation, cross-coupling reactions | High efficiency, regioselectivity, and broad substrate scope. nih.govmdpi.com |

| Organocatalysis | Use of small organic molecules as catalysts | Avoids toxic and expensive metals, often allows for asymmetric synthesis. acs.org |

| One-Pot/Multicomponent Reactions | Multiple transformations in a single reaction vessel | Reduced waste, time, and resource consumption. rsc.org |

| Green Solvents/Solvent-Free Conditions | Use of water, ionic liquids, or grinding | Reduced environmental impact and improved safety. nih.govrsc.org |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, scalability, and process control. |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(3-methoxyphenyl)-1H-indole derivatives to improve yield and purity?

- Methodological Answer : Reaction optimization should focus on catalyst selection, solvent systems, and temperature. For example, iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for similar indole derivatives, as demonstrated in reaction condition screening (Table 1, Entry 16) . Copper(I) iodide (CuI) in PEG-400/DMF mixtures is also effective for indole-triazole conjugates, yielding 42% after column chromatography . Key steps include:

- Catalyst Screening : Compare iodine, FeCl₃, AlCl₃, and p-TsOH to identify optimal Lewis acids.

- Temperature Control : Elevated temperatures (40–80°C) enhance reaction rates but may require trade-offs in selectivity.

- Purification : Use flash chromatography with gradients like cyclohexane/EtOAc (8:2) to isolate products .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and chromatographic methods:

- NMR : Assign methoxy (δ ~3.8 ppm) and indole NH (δ ~8.0 ppm) protons. Compare to literature data for 3-(3-methylbenzyl)-1H-indole (δ 4.22 ppm for benzyl protons) .

- HRMS : Validate molecular ions (e.g., [M+H]⁺) with <1 ppm error .

- TLC : Monitor reactions using 70:30 EtOAc/hexane systems .

Advanced Research Questions

Q. How do electronic effects of substituents influence the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : The methoxy group at the 3-position acts as an electron-donating group, directing electrophiles to the para position. Experimental validation includes:

- Substitution Patterns : Compare reactivity of this compound with analogs (e.g., 3-(4-fluorobenzyl)-1H-indole) using iodination or Friedel-Crafts alkylation .

- Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .

- Case Study : In iodine-catalyzed reactions, meta/para ratios shift with steric bulk of substituents (e.g., trifluoromethyl vs. methyl groups) .

Q. What strategies resolve contradictions in catalytic efficiency data for indole functionalization?

- Methodological Answer : Analyze conflicting yield data (e.g., FeCl₃ at rt: 17% vs. 67% at 40°C) by:

- Reaction Monitoring : Use in-situ IR or HPLC to detect intermediates or side products .

- Mechanistic Probes : Compare iodine’s dual role as a catalyst and oxidant in indole couplings .

- Reproducibility Checks : Ensure consistent reagent purity (e.g., anhydrous MeCN) and exclusion of moisture .

Q. How can researchers design experiments to study the environmental stability of this compound on indoor surfaces?

- Methodological Answer : Apply microspectroscopic techniques to simulate real-world conditions:

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure uptake on silica or cellulose surfaces .

- Oxidation Pathways : Expose the compound to ozone or NOx in controlled chambers, analyzing degradation via LC-MS .

- Surface Imaging : Apply AFM or ToF-SIMS to map molecular distribution on substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。